Methyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate
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Overview
Description
Methyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorophenyl groups and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate typically involves multi-step organic reactions. One common method includes the reaction of 4,6-bis(4-chlorophenyl)-3-cyanopyridine with methyl thioacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl) disulfide: Shares the chlorophenyl groups but differs in the overall structure and properties.
Pyrazolo[3,4-d]pyrimidine derivatives: Similar in terms of having a heterocyclic core but differ in functional groups and applications.
Pyrazoline analogs: Contain nitrogen atoms in a five-membered ring, offering different pharmacological activities.
Uniqueness
Methyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate is unique due to its specific combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C21H14Cl2N2O2S |
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Molecular Weight |
429.3 g/mol |
IUPAC Name |
methyl 2-[4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C21H14Cl2N2O2S/c1-27-20(26)12-28-21-18(11-24)17(13-2-6-15(22)7-3-13)10-19(25-21)14-4-8-16(23)9-5-14/h2-10H,12H2,1H3 |
InChI Key |
VKVJKVSVXVETJW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=C(C(=CC(=N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
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